Ethyl (6-nitro-1H-indazol-1-yl)acetate: A Comprehensive Technical Guide on Structure, Properties, and Regioselective Synthesis
Ethyl (6-nitro-1H-indazol-1-yl)acetate: A Comprehensive Technical Guide on Structure, Properties, and Regioselective Synthesis
Executive Summary
The indazole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indole in the development of kinase inhibitors and serotonergic modulators. Ethyl (6-nitro-1H-indazol-1-yl)acetate represents a critical, highly functionalized building block in these synthetic pathways. This technical whitepaper provides an in-depth analysis of its chemical properties, crystallographic structure, and the mechanistic rationale behind its regioselective synthesis. By understanding the thermodynamic controls that govern N1 vs. N2 alkylation, researchers can optimize yields and ensure high-purity precursor generation for downstream active pharmaceutical ingredients (APIs).
Chemical Identity & Physical Properties
To effectively utilize ethyl (6-nitro-1H-indazol-1-yl)acetate in synthetic workflows, it is essential to establish its baseline physicochemical profile. The compound crystallizes readily, making it highly amenable to purification via recrystallization rather than resource-intensive column chromatography.
Table 1: Chemical Identity & Basic Physical Properties
| Property | Value |
| IUPAC Name | Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate |
| Molecular Formula | C₁₁H₁₁N₃O₄ |
| Molecular Weight | 249.23 g/mol |
| Appearance | Yellow crystals[1] |
| Density (Calculated) | 1.474 Mg/m³ (g/cm³)[2] |
| Solubility Profile | Soluble in THF, DMF, and hot Ethanol; Insoluble in H₂O |
Molecular Structure & Crystallography
Understanding the 3D spatial arrangement of ethyl (6-nitro-1H-indazol-1-yl)acetate is vital for rational drug design, particularly when considering how its derivatives will interact with target protein binding pockets.
According to single-crystal X-ray diffraction studies by [1], the compound crystallizes in the monoclinic P21/c space group. A unique feature of its crystal lattice is that the asymmetric unit comprises two independent molecules.
Key Structural Highlights:
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Positional Disorder: Both independent molecules display positional disorder in their ethyl chains, resolving into ratios of approximately 87:13 and 84:16[1]. This indicates a degree of conformational flexibility in the ester tail.
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Intermolecular Interactions: The crystal packing is not driven by strong classical hydrogen bonds (as the molecule lacks N-H or O-H donors). Instead, the architecture is directed by a self-assembling network of C−H⋯O hydrogen bonds and N−O⋯π interactions occurring between the electron-withdrawing nitro groups and the aromatic indazole rings[1].
Table 2: Crystallographic Data Summary
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Volume (V) | 2245.64 (18) ų[2] |
| Lattice Parameters | a = 12.6867 (6) Å, c = 8.1393 (4) Å[2] |
| Temperature | 100 K[2] |
| Radiation Source | Mo Kα ( λ = 0.71073 Å)[2] |
The Regioselectivity Conundrum: N1 vs. N2 Alkylation
A notorious challenge in indazole chemistry is the presence of two nucleophilic nitrogen atoms (N1 and N2). Standard alkylation of 6-nitro-1H-indazole typically yields an undesirable mixture of N1 and N2 isomers. However, the synthesis of ethyl (6-nitro-1H-indazol-1-yl)acetate achieves remarkable N1-selectivity.
Mechanistic Causality: As demonstrated in related studies on indazole alkylation by [3], the reaction of 6-nitroindazole with α -halo esters (like ethyl bromoacetate) operates under thermodynamic control .
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Kinetic Phase: Initially, the electrophile attacks both N1 and N2, forming a kinetic mixture.
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Thermodynamic Equilibration: The electron-withdrawing nature of the ester group adjacent to the alkylating carbon lowers the activation barrier for the reverse reaction (dealkylation). Over an extended reaction time, the less stable N2-alkylated product reverts to the starting anion and is funneled into the thermodynamically more stable N1-alkylated sink[3].
Thermodynamic control mechanism driving N1-regioselectivity over the N2-alkylated isomer.
Experimental Methodology: Self-Validating Synthesis Protocol
To ensure high yields and absolute regiochemical fidelity, the following protocol leverages phase-transfer catalysis and thermodynamic equilibration[1].
Protocol: Regioselective Synthesis of Ethyl (6-nitro-1H-indazol-1-yl)acetate
Materials Required:
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6-nitro-1H-indazole (1.0 g, ~5 mmol)
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Ethyl bromoacetate (0.8 g, ~5 mmol)
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Potassium carbonate ( K2CO3 ) (1.24 g, ~9 mmol)
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Tetra-n-butylammonium iodide (TBAI) (Catalytic amount)
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Anhydrous Tetrahydrofuran (THF) (30 mL)
Step-by-Step Workflow:
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Substrate Solubilization: In a flame-dried round-bottom flask under inert atmosphere, dissolve 6-nitro-1H-indazole in 30 mL of anhydrous THF.
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Causality: THF is selected as an aprotic solvent that fully solubilizes the indazole while strictly preventing the solvolysis (hydrolysis) of the highly reactive ethyl bromoacetate.
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Base and Catalyst Introduction: Add K2CO3 and a catalytic quantity of TBAI to the stirring solution.
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Causality: K2CO3 acts as the base to deprotonate the indazole. Because K2CO3 is largely insoluble in THF, the reaction occurs at the solid-liquid interface. TBAI acts as a phase-transfer catalyst, effectively shuttling the carbonate ions into the organic bulk phase, thereby accelerating the deprotonation step.
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Alkylation & Equilibration: Dropwise add ethyl bromoacetate. Stir the heterogeneous mixture continuously at room temperature for 48 hours [1].
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Causality: The extended 48-hour timeframe is non-negotiable. It provides the necessary duration for the kinetically formed N2-isomer to undergo thermodynamic equilibration into the highly stable N1-isomer.
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In-Process Control (Self-Validation Step): At 24 and 48 hours, draw a 50 μ L aliquot, dilute in mobile phase, and analyze via HPLC (UV detection at 254 nm). The protocol validates itself when the N1:N2 peak area ratio exceeds 100:1, confirming the thermodynamic sink has been reached.
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Workup: Filter the reaction mixture through a Celite pad to remove the inorganic salts (unreacted K2CO3 and precipitated KBr). Concentrate the filtrate under reduced pressure to yield the crude residue.
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Purification: Recrystallize the crude residue from a minimal volume of hot ethanol.
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Causality: Ethanol selectively retains trace N2-isomers and unreacted starting materials in the mother liquor at low temperatures, allowing the target N1-compound to precipitate as highly pure yellow crystals (Expected Yield: ~66%)[1].
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Workflow for the synthesis and purification of ethyl (6-nitro-1H-indazol-1-yl)acetate.
Applications in Drug Development
The strategic value of ethyl (6-nitro-1H-indazol-1-yl)acetate lies in its orthogonal functional groups: the reducible nitro group at the 6-position and the manipulable ester at the N1-position.
This compound serves as a direct precursor in the synthesis of 5-HT₂ receptor agonists , which are rigorously investigated as ocular hypotensive agents for the treatment of glaucoma[4]. For instance, as detailed by [4], analogous indazole derivatives undergo reduction of the nitro group to an amine, followed by conversion to a phenol via a diazonium intermediate. Concurrently, the N1-ester can be hydrolyzed to an acid or reduced to an alcohol, ultimately yielding peripherally acting serotonergic modulators that exhibit high intrinsic chemical stability compared to traditional tryptamine analogues[4].
References
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Abdelahi, M. M. M., El Bakri, Y., Benchidmi, M., Essassi, E. M., & Mague, J. T. (2017). Ethyl 2-(6-nitro-1H-indazol-1-yl)acetate. IUCrData, 2(3), x170432. URL: [Link]
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Cheung, C. M., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(22), 5150-5153. URL: [Link]
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May, J. A., et al. (2006). 1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 49(4), 1165-1175. URL: [Link]
